4-(2-メチルブタン-2-イル)-2-ニトロフェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

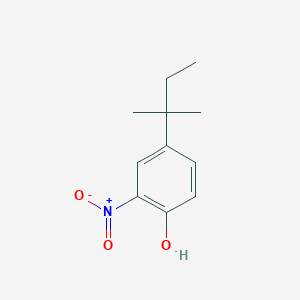

2-Nitro-4-tert-pentyl-phenol is an organic compound with the molecular formula C11H15NO3 It is a substituted phenol, characterized by the presence of a nitro group (-NO2) and a tert-pentyl group (-C(CH3)2CH2CH3) attached to the benzene ring

科学的研究の応用

2-Nitro-4-tert-pentyl-phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted phenols and anilines.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

作用機序

Target of Action

The primary target of 4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as Amorolfine , is the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .

Mode of Action

Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

The affected biochemical pathway is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes by Amorolfine disrupts this pathway, causing a decrease in ergosterol, a vital component of fungal cell membranes, and an increase in ignosterol .

Pharmacokinetics

It is known that the compound is applied topically, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be largely localized to the site of application .

Result of Action

The result of Amorolfine’s action is the disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol . This leads to the inhibition of fungal growth and replication .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-tert-pentyl-phenol typically involves the nitration of 4-tert-pentylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-4-tert-pentyl-phenol may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature regulation and efficient mixing of reactants, leading to higher purity and consistency in the final product.

化学反応の分析

Types of Reactions

2-Nitro-4-tert-pentyl-phenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, base catalysts (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-Amino-4-tert-pentyl-phenol.

Substitution: Alkylated or acylated derivatives of 2-Nitro-4-tert-pentyl-phenol.

類似化合物との比較

2-Nitro-4-tert-pentyl-phenol can be compared with other substituted phenols, such as:

2-Nitro-4-tert-butyl-phenol: Similar structure but with a tert-butyl group instead of a tert-pentyl group. This compound may exhibit different reactivity and biological activity due to the difference in steric and electronic effects.

4-Nitrophenol: Lacks the tert-pentyl group, resulting in different chemical properties and applications.

2,6-Dichloro-4-tert-pentyl-phenol:

The uniqueness of 2-Nitro-4-tert-pentyl-phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

2-Nitro-4-tert-pentyl-phenol (CAS Number: 100-10-7) is a nitrophenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Nitro-4-tert-pentyl-phenol is characterized by the following chemical structure:

- Molecular Formula: C₁₁H₁₅N₁O₃

- Molecular Weight: 205.25 g/mol

- Melting Point: 75-78 °C

- Solubility: Soluble in organic solvents but poorly soluble in water.

The biological activity of 2-Nitro-4-tert-pentyl-phenol can be attributed to its nitro group, which plays a crucial role in its interaction with biological molecules. The proposed mechanisms include:

- Electrophilic Attack: The nitro group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to alterations in their function.

- Reactive Oxygen Species (ROS) Production: Upon reduction, nitro compounds can generate reactive intermediates that contribute to oxidative stress, damaging cellular components.

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that 2-Nitro-4-tert-pentyl-phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | >125 μM |

The mechanism involves the disruption of bacterial cell wall synthesis and the induction of apoptosis-like processes in susceptible strains .

Anticancer Properties

Studies have suggested that nitrophenolic compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. The exact pathways remain under investigation, but preliminary results indicate that 2-Nitro-4-tert-pentyl-phenol may interfere with cell cycle progression and promote programmed cell death in various cancer cell lines.

Endocrine Disruption

2-Nitro-4-tert-pentyl-phenol has been classified as an endocrine-disrupting chemical (EDC). It can mimic or interfere with hormonal functions, leading to potential reproductive and developmental toxicity in exposed organisms .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the efficacy of 2-Nitro-4-tert-pentyl-phenol against Staphylococcus aureus showed that at concentrations as low as 15.625 μM, the compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings. -

Endocrine Disruption Assessment:

An evaluation report highlighted the endocrine-disrupting properties of related phenolic compounds, indicating that exposure to 2-Nitro-4-tert-pentyl-phenol could lead to adverse reproductive outcomes in aquatic organisms .

Toxicological Profile

The toxicological assessment of 2-Nitro-4-tert-pentyl-phenol reveals several key points:

特性

IUPAC Name |

4-(2-methylbutan-2-yl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBVXMQEWCXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。